

An In-depth Technical Guide to (R)-NOBIN: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

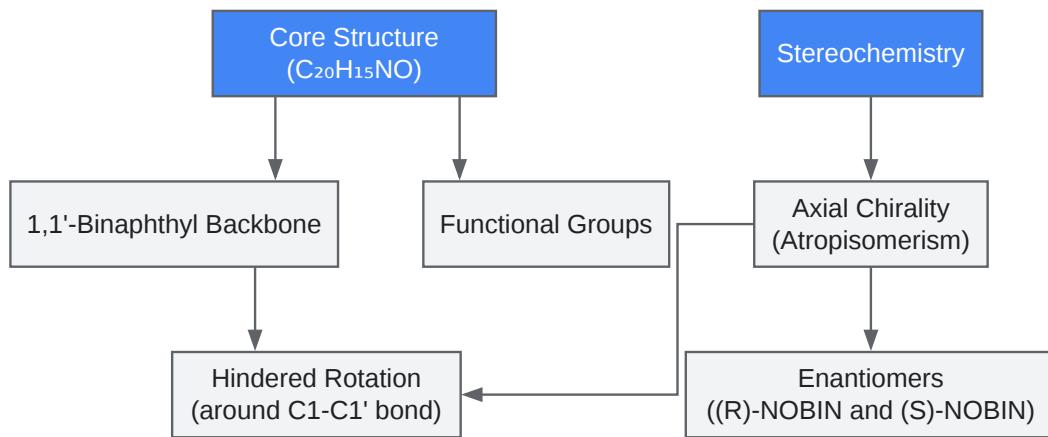
Compound of Interest

Compound Name: 1-(2-Aminonaphthalen-1-yl)naphthalen-2-ol

Cat. No.: B153612

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This technical guide provides a comprehensive overview of the chiral ligand (R)-NOBIN ((R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol), a cornerstone in modern asymmetric synthesis. This document delves into its unique structural features, stereochemistry, synthesis, and its versatile applications as a privileged scaffold in enantioselective catalysis.

Core Structure and Stereochemistry of (R)-NOBIN

(R)-NOBIN, with the chemical formula $C_{20}H_{15}NO$, is a non-symmetrically substituted 1,1'-binaphthalene derivative.^{[1][2]} Its structure is characterized by two naphthalene rings linked by a C-C single bond, with a hydroxyl group on one ring and an amino group on the other, both at the 2 and 2' positions, respectively.

The key feature of (R)-NOBIN is its axial chirality, which arises from hindered rotation around the C1-C1' bond connecting the two naphthalene rings. This restricted rotation, or atropisomerism, gives rise to two stable, non-superimposable mirror-image enantiomers: (R)-NOBIN and (S)-NOBIN. The "R" designation in (R)-NOBIN refers to the right-handed helical twist of the naphthalene rings when viewed down the chiral axis. This well-defined three-dimensional structure is crucial for its ability to induce stereoselectivity in chemical reactions.

Below is a logical diagram illustrating the relationship between the key structural features of (R)-NOBIN.

[Click to download full resolution via product page](#)

Figure 1. Key structural and stereochemical features of NOBIN.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for (R)-NOBIN.

Table 1: Physicochemical Properties of (R)-NOBIN

Property	Value	Reference(s)
Molecular Formula	C ₂₀ H ₁₅ NO	[3]
Molecular Weight	285.34 g/mol	[1][2]
Melting Point	170 °C	[4]
Specific Rotation [α]D _{24.9}	+136 (c = 1.00, THF)	[4]
Appearance	White solid/crystals	[1][4]

Table 2: Spectroscopic Data for (R)-NOBIN

Technique	Data	Reference(s)
¹ H NMR	Data not available in search results.	
¹³ C NMR	Data not available in search results.	
FTIR	Data not available in search results.	
Mass Spectrometry	Data not available in search results.	

Note: While the synthesis and characterization of (R)-NOBIN are well-documented, specific, tabulated spectroscopic data were not available in the provided search results. Researchers should refer to dedicated spectral databases or the supplementary information of relevant publications for detailed spectral assignments.

Synthesis of (R)-NOBIN

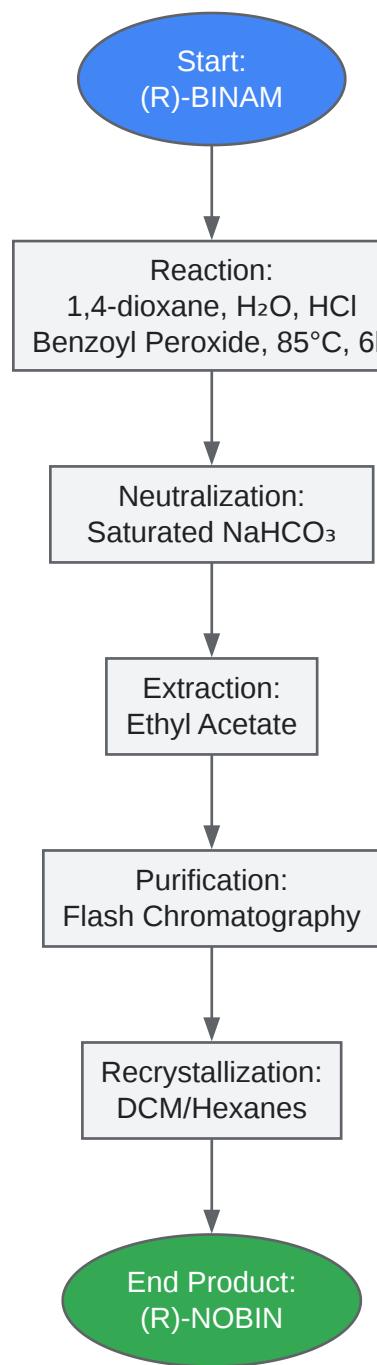
Enantiomerically pure (R)-NOBIN can be synthesized through various methods, including the optical resolution of racemic NOBIN and transformation from enantiopure BINOL.^[5] A notable and efficient method is the direct, single-step, transition-metal-free conversion from (R)-(+)-1,1'-binaphthyl-2,2'-diamine ((R)-BINAM).^{[4][6]}

This one-pot synthesis proceeds with good yield and, crucially, without racemization, ensuring the stereochemical integrity of the (R)-NOBIN product.^{[4][6]} Isotopic labeling studies have shown that the hydroxyl group in the final product originates from water in the reaction medium.
^[6]

Experimental Protocol: Gram-Scale Conversion of (R)-BINAM to (R)-NOBIN

The following protocol is adapted from the work of Patel et al. (2016).^[4]

Materials:


- (R)-BINAM (1 g, 3.52 mmol)
- 1,4-dioxane (220 mL)
- Deionized (DI) water (65 mL)
- 12 M Hydrochloric acid (HCl) (47 mL)
- Benzoyl peroxide (2.3 g, 9.5 mmol)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate (EtOAc)
- Hexanes
- Dichloromethane (DCM)

Procedure:

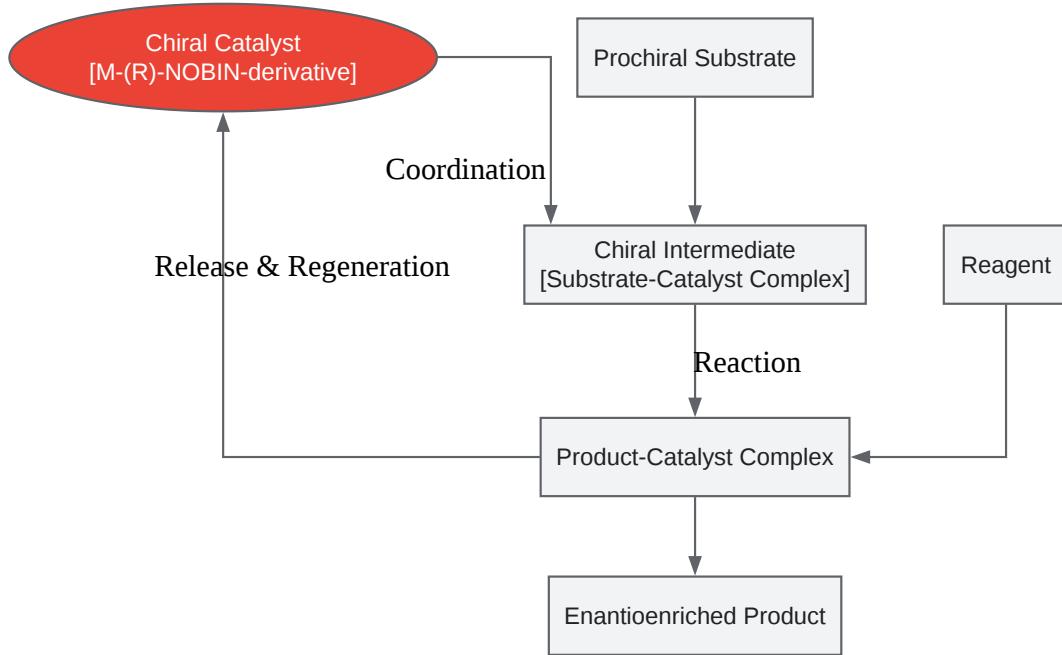
- A solution of (R)-BINAM in 1,4-dioxane, DI water, and 12 M HCl is prepared in a reaction flask.
- The mixture is heated to 85 °C under an argon atmosphere.
- A solution of benzoyl peroxide in 1,4-dioxane is added dropwise to the reaction mixture over 5 hours using a syringe pump.
- The reaction is allowed to proceed for a total of 6 hours.
- After completion, the reaction mixture is neutralized with a saturated NaHCO_3 solution until the pH is approximately 8.
- The organic products are extracted with ethyl acetate.
- The crude product is purified using automated flash chromatography with a step gradient of ethyl acetate/hexanes.

- The purified (R)-NOBIN is then recrystallized from dichloromethane and washed with hexanes to yield a white solid.

The following workflow diagram illustrates the key steps in the synthesis of (R)-NOBIN from (R)-BINAM.

[Click to download full resolution via product page](#)

Figure 2. Workflow for the synthesis of (R)-NOBIN from (R)-BINAM.


Applications in Asymmetric Catalysis

(R)-NOBIN and its derivatives have proven to be highly effective chiral ligands in a wide array of asymmetric catalytic reactions.^[7] The presence of both a hydroxyl and an amino group allows for facile modification, leading to a diverse library of ligands with tunable steric and electronic properties. These ligands have been successfully employed in numerous transformations, including:

- Diethylzinc addition to aldehydes^[7]
- Allylation of aldehydes^[7]
- Allylic substitutions^[7]
- 1,4-addition to α,β -unsaturated ketones^[7]
- Aldol-type reactions^[7]
- Diels-Alder and hetero-Diels-Alder reactions^[7]
- Transfer hydrogenation of ketones^[7]
- Cyclopropanation^[7]
- Phase-transfer catalysis^[1]
- Suzuki coupling reactions^[5]

The general principle behind the use of (R)-NOBIN-derived ligands in asymmetric catalysis involves the formation of a chiral metal complex. This complex then coordinates with the substrate in a specific orientation, dictated by the steric and electronic properties of the ligand, leading to the preferential formation of one enantiomer of the product.

The following diagram illustrates a generalized catalytic cycle for an asymmetric reaction using a metal complex of an (R)-NOBIN-derived ligand.

[Click to download full resolution via product page](#)

Figure 3. Generalized catalytic cycle in (R)-NOBIN-mediated asymmetric synthesis.

Conclusion

(R)-NOBIN stands as a privileged and versatile chiral ligand in the field of asymmetric synthesis. Its unique atropisomeric structure, coupled with the ease of modification of its functional groups, has led to the development of a vast array of successful catalytic systems for a wide range of enantioselective transformations. The efficient and stereoretentive synthesis of (R)-NOBIN from readily available precursors further enhances its appeal for both academic research and industrial applications in the development of chiral drugs and other valuable enantiopure compounds. Further exploration into the synthesis of novel NOBIN derivatives and their application in new catalytic reactions continues to be a promising avenue of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol | Krackeler Scientific, Inc. [krackeler.com]
- 2. (R)-(+)-2 -Amino-1,1 -binaphthalen-2-ol 97 137848-28-3 [sigmaaldrich.com]
- 3. (R)-(+)-2'-Amino-1,1'-binaphthalen-2-ol | C20H15NO | CID 3617797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Gram Scale Conversion of R-BINAM to R-NOBIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-NOBIN: Structure, Stereochemistry, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b153612#r-nobin-structure-and-stereochemistry\]](https://www.benchchem.com/product/b153612#r-nobin-structure-and-stereochemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com